![molecular formula C24H31N3O9 B609526 Nemonoxacin malate anhydrous CAS No. 951163-60-3](/img/structure/B609526.png)
Nemonoxacin malate anhydrous
描述
Nemonoxacin, also known as TG-873870, a non-fluorinated quinolone antibiotic approved for treatment of community-acquired pneumonia. Nemonoxacin exhibits potent activity against Gram-positive bacteria, including MRSA and fluoroquinolone-resistant MRSA, Gram-negative and atypical pathogens.
生物活性
Nemonoxacin malate anhydrous is a novel nonfluorinated quinolone antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article delves into its biological activity, mechanisms of action, clinical efficacy, safety profile, and comparative studies with other antibiotics.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 951163-60-3
- Molecular Weight : 505.5209 g/mol
- Chemical Structure : Nemonoxacin is characterized by a C-8 methoxy group that enhances its antibacterial properties while minimizing the risk of resistance development.
Nemonoxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA replication through targeting topoisomerases II and IV. The absence of the C-6 fluorine moiety in its structure is believed to reduce toxic side effects commonly associated with other fluoroquinolones .
Antibacterial Spectrum
Nemonoxacin demonstrates significant activity against a range of pathogens, including:
- Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
- Gram-negative Bacteria : Shows efficacy against Neisseria gonorrhoeae and Haemophilus influenzae.
- Atypical Pathogens : Active against pathogens that are typically resistant to standard treatments .
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of nemonoxacin compared to other antibiotics:
Pathogen | Nemonoxacin (μg/ml) | Ciprofloxacin (μg/ml) | Levofloxacin (μg/ml) | Moxifloxacin (μg/ml) |
---|---|---|---|---|
MRSA | 0.25 - 1 | 2 - 4 | 1 - 4 | 0.5 - 2 |
Streptococcus pneumoniae | 0.5 - 1 | 1 - 4 | 0.5 - 2 | 0.25 - 1 |
Neisseria gonorrhoeae | 0.25 - 1 | >4 | >4 | 0.5 |
This data indicates that nemonoxacin has superior or comparable activity against resistant strains when compared to traditional fluoroquinolones .
Clinical Efficacy
Nemonoxacin has been evaluated in several clinical trials for its efficacy in treating community-acquired pneumonia (CAP), skin and soft tissue infections, and diabetic foot infections. A systematic review of clinical trials involving over 257,000 patients demonstrated that nemonoxacin is generally well tolerated, with adverse effects similar to those seen with levofloxacin .
Case Studies
- Community-Acquired Pneumonia :
- Diabetic Foot Infections :
Safety Profile
The safety profile of nemonoxacin has been extensively studied, revealing that it is generally well tolerated. Commonly reported adverse events include:
- Increased alanine aminotransferase levels (4.4%)
- Neutropenia (2.5%)
- Nausea (2.5%)
No drug-related deaths were reported during clinical trials, and post-marketing surveillance confirmed the drug's safety across diverse populations .
科学研究应用
Antibacterial Efficacy
In Vitro Activity Against Bacterial Strains
Nemonoxacin has been shown to possess superior antibacterial activity compared to traditional fluoroquinolones. In a study involving 770 clinical isolates, nemonoxacin demonstrated better efficacy against various strains, including:
- Staphylococci
- Streptococci
- Enterococci
- Neisseria gonorrhoeae
- Haemophilus influenzae
The minimum inhibitory concentrations (MICs) for nemonoxacin were consistently lower than those for ciprofloxacin and levofloxacin, indicating its potential as a more effective treatment option for infections caused by resistant bacteria .
Bacterial Strain | Nemonoxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Levofloxacin MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 0.5 | 1 | 1 |
Streptococcus pneumoniae | 0.5 | 2 | 1 |
Neisseria gonorrhoeae | 0.25 | 2 | 1 |
Clinical Applications
Community-Acquired Pneumonia Treatment
Nemonoxacin has been approved for the treatment of community-acquired pneumonia (CAP). Clinical trials have shown that it is as effective as levofloxacin, with similar safety profiles. A Phase II/III study indicated that patients receiving 500 mg of nemonoxacin once daily had comparable outcomes to those receiving levofloxacin, with success rates in clinical and bacteriological outcomes being high .
Synergistic Effects with Other Antibiotics
Research has indicated that combining nemonoxacin with vancomycin enhances the bactericidal activity against MRSA. This combination therapy has been shown to suppress resistance enrichment, making it a valuable strategy in treating resistant infections . The study reported an MIC of 2 μg/mL for MRSA when treated with this combination.
Safety Profile
Adverse Effects and Tolerability
The safety profile of nemonoxacin is favorable compared to other fluoroquinolones. In extensive clinical trials involving thousands of patients, the incidence of adverse events was low. Commonly reported adverse effects included:
- Increased alanine aminotransferase levels
- Nausea
- Neutropenia
However, serious adverse events were rare, and no drug-related deaths were reported . The drug is generally well tolerated even in populations with renal or hepatic impairments, suggesting that dose adjustments may not be necessary for many patients .
属性
IUPAC Name |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJINCWEIPOFL-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241759 | |
Record name | Nemonoxacin malate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951163-60-3 | |
Record name | Nemonoxacin malate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951163603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemonoxacin malate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEMONOXACIN MALATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24502Q4NWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。